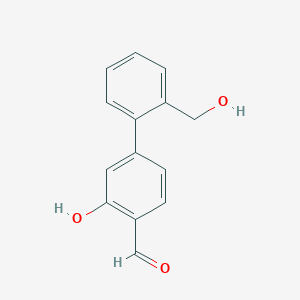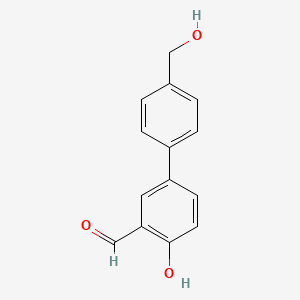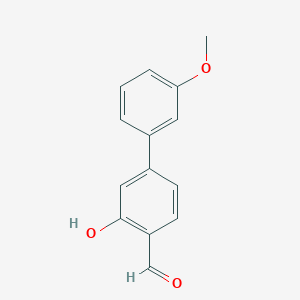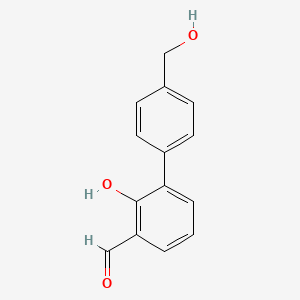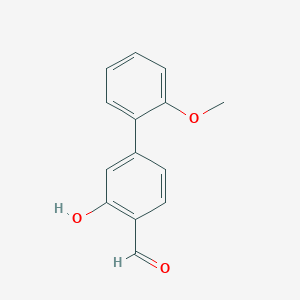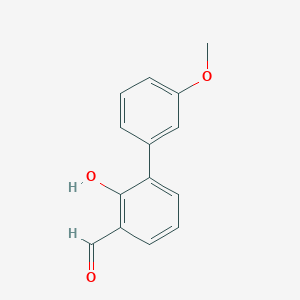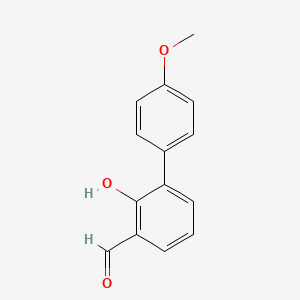
2-Formyl-6-(4-methoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-6-(4-methoxyphenyl)phenol, 95% (2-FMPP) is an organic compound belonging to the phenol family, which is composed of a phenol ring and a formyl group. It is a white, crystalline solid with a melting point of 162-164°C and a boiling point of 266-270°C. 2-FMPP is insoluble in water, but is soluble in most organic solvents and is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an intermediate in the production of pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
2-Formyl-6-(4-methoxyphenyl)phenol, 95% has been used in various scientific research applications due to its ability to act as a catalyst in chemical reactions and its wide range of solubility. It has been used in the synthesis of various organic compounds, including amino acids, peptides, and nucleotides. It has also been used as a reagent in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents. Additionally, 2-Formyl-6-(4-methoxyphenyl)phenol, 95% has been used as an intermediate in the production of polymers and other materials.
Mecanismo De Acción
2-Formyl-6-(4-methoxyphenyl)phenol, 95% acts as a catalyst in chemical reactions by providing an electron-rich environment. This electron-rich environment facilitates the transfer of electrons between molecules, allowing for the formation of new bonds and the formation of new products.
Biochemical and Physiological Effects
2-Formyl-6-(4-methoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation and to have antioxidant properties. Additionally, 2-Formyl-6-(4-methoxyphenyl)phenol, 95% has been shown to have anti-cancer effects and to have the potential to be used as an anti-tumor agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-6-(4-methoxyphenyl)phenol, 95% has a number of advantages and limitations when used in lab experiments. One of the main advantages of using 2-Formyl-6-(4-methoxyphenyl)phenol, 95% is its wide range of solubility, which allows it to be used in a variety of applications. Additionally, 2-Formyl-6-(4-methoxyphenyl)phenol, 95% is relatively non-toxic and is relatively easy to handle. However, its low boiling point means that it can easily evaporate, making it difficult to store and use for long periods of time.
Direcciones Futuras
2-Formyl-6-(4-methoxyphenyl)phenol, 95% has the potential to be used in a variety of applications, including in the synthesis of pharmaceuticals, in the production of polymers and other materials, and in the treatment of diseases. Additionally, further research is needed to explore the potential for 2-Formyl-6-(4-methoxyphenyl)phenol, 95% to be used as an anti-tumor agent. Finally, further research is needed to explore the potential for 2-Formyl-6-(4-methoxyphenyl)phenol, 95% to be used in the synthesis of other organic compounds and materials.
Métodos De Síntesis
The synthesis of 2-Formyl-6-(4-methoxyphenyl)phenol, 95% is typically achieved through the reaction of 4-methoxyphenol and formaldehyde in the presence of an acid catalyst. The reaction is typically carried out at a temperature of 80-90°C and a pressure of 1-2 atmospheres. The reaction is typically complete within 4-6 hours, and the resulting product is a white, crystalline solid.
Propiedades
IUPAC Name |
2-hydroxy-3-(4-methoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-12-7-5-10(6-8-12)13-4-2-3-11(9-15)14(13)16/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWASMIZRNDRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685082 |
Source


|
| Record name | 2-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258635-07-2 |
Source


|
| Record name | 2-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

